molecular formula C16H13NO5 B2534962 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide CAS No. 1428364-86-6

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide

Cat. No. B2534962
CAS RN: 1428364-86-6
M. Wt: 299.282
InChI Key: VPEYAMBJSSFYTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, diselenide was synthesized and transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For example, the title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

Research on furan-2-carboxamide derivatives highlights advanced synthetic methodologies that could be relevant for the synthesis and modification of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide. For example, studies on the synthesis and reactivity of similar compounds involve electrophilic substitution reactions, highlighting the potential for creating a diverse range of derivatives for various applications (Aleksandrov & El’chaninov, 2017). This research underscores the versatility of furan-2-carboxamide frameworks in chemical synthesis and potential pharmaceutical development.

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-16(14-4-3-9-20-14)17-7-1-2-8-19-12-5-6-13-15(10-12)22-11-21-13/h3-6,9-10H,7-8,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEYAMBJSSFYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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